molecular formula C26H28N2O3 B11470849 2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide

2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B11470849
M. Wt: 416.5 g/mol
InChI Key: FIZNUUFGNDMUAX-UHFFFAOYSA-N
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Description

2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide: is a synthetic organic compound with the following chemical structure:

C18H19NO3S\text{C}_{18}\text{H}_{19}\text{NO}_3\text{S} C18​H19​NO3​S

It features a benzamide core with an ethoxy group and an amine moiety. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Ethoxylation of Benzamide Derivative: The compound can be synthesized by reacting a benzamide derivative (e.g., 2-ethoxybenzamide) with an ethylamine derivative (e.g., 4-ethylphenylamine). The reaction involves nucleophilic substitution at the amide carbon.

    Thioether Formation: The thioether linkage is introduced by reacting the ethoxy-substituted benzamide with a thiol (e.g., 2-mercaptobenzoic acid).

    Trimethylation: The final step involves trimethylation of the phenyl ring using reagents like trimethylamine or trimethylsilyl chloride.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and quality control to ensure high yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the thioether sulfur to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide carbon or the ethoxy group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).

Major Products::
  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Alcohol derivative.
  • Substitution: Ethoxy-substituted benzamide derivatives.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: May interact with cellular targets or enzymes.

    Industry: Employed in materials science or as a ligand in coordination chemistry.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(4-ethylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C26H28N2O3/c1-5-20-10-12-21(13-11-20)27-24(29)16-31-23-9-7-6-8-22(23)26(30)28-25-18(3)14-17(2)15-19(25)4/h6-15H,5,16H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

FIZNUUFGNDMUAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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